molecular formula C15H29NO B15135295 N-cyclopentyldecanamide

N-cyclopentyldecanamide

Cat. No.: B15135295
M. Wt: 239.40 g/mol
InChI Key: FOXUGKUZLKLMLV-UHFFFAOYSA-N
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Description

N-cyclopentyldecanamide is an organic compound characterized by a linear saturated aliphatic amide structure with a cyclopentyl group at one end and a decanamide group at the other. It is a colorless, odorless, and non-toxic compound that is easily soluble in water. This compound is used in various scientific research applications due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyldecanamide typically involves the reaction of cyclopentylamine with decanoic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyldecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-cyclopentyldecanamide has a wide range of applications in scientific research, including:

    Biochemistry: Used in studies of protein-protein interactions, enzyme kinetics, and protein structure.

    Physiology: Employed in research on cell signaling, gene expression, and cell metabolism.

    Pharmacology: Utilized in studies of drug delivery, drug metabolism, and drug-target interactions.

Mechanism of Action

The exact mechanism of action of N-cyclopentyldecanamide is not fully understood. it is believed to exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the suppression of various biochemical and physiological processes, including protein-protein interactions, enzyme kinetics, and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentylacetamide
  • N-cyclopentylhexanamide
  • N-cyclopentylheptanamide
  • N-cyclopentylundecanamide

Uniqueness

N-cyclopentyldecanamide is unique due to its specific aliphatic chain length and the presence of a cyclopentyl group, which imparts distinct physicochemical properties. These properties make it particularly useful in studies involving long-chain amides and their interactions with biological molecules.

Properties

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

N-cyclopentyldecanamide

InChI

InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-13-15(17)16-14-11-9-10-12-14/h14H,2-13H2,1H3,(H,16,17)

InChI Key

FOXUGKUZLKLMLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1CCCC1

Origin of Product

United States

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